Cas no 2172250-22-3 (4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol)

4-(1-アミノシクロブチル)-1-シクロプロピルピペリジン-4-オールは、複雑な環状構造を持つ有機化合物です。この化合物は、シクロブチルアミンとシクロプロピル基がピペリジン骨格に結合した特徴的な構造を有し、医薬品中間体としての潜在的な応用が期待されます。分子内にアミンとヒドロキシル基を併せ持つため、官能基の多様性が高く、創薬化学における構造最適化の柔軟性に優れています。立体障害の少ないシクロプロピル基の導入により、分子の立体電子特性を調整可能であり、生体適合性の向上が図れる点が特長です。また、剛直なシクロブチル環が分子のコンフォメーションを安定化させるため、標的タンパク質との結合親和性の最適化に寄与します。

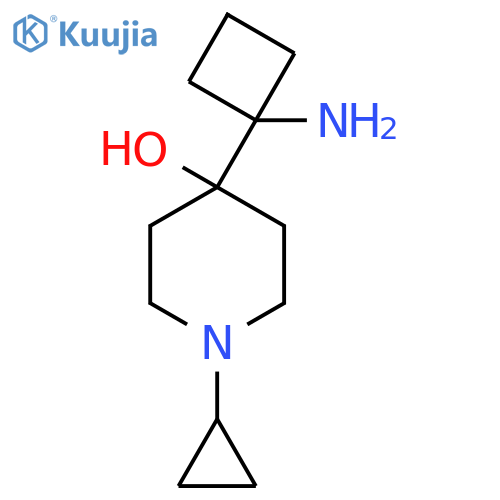

2172250-22-3 structure

商品名:4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol

- 2172250-22-3

- EN300-1644381

-

- インチ: 1S/C12H22N2O/c13-11(4-1-5-11)12(15)6-8-14(9-7-12)10-2-3-10/h10,15H,1-9,13H2

- InChIKey: KURQCRODACUCKX-UHFFFAOYSA-N

- ほほえんだ: OC1(CCN(CC1)C1CC1)C1(CCC1)N

計算された属性

- せいみつぶんしりょう: 210.173213330g/mol

- どういたいしつりょう: 210.173213330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1644381-0.05g |

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |

2172250-22-3 | 0.05g |

$1261.0 | 2023-06-04 | ||

| Enamine | EN300-1644381-10.0g |

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |

2172250-22-3 | 10g |

$6450.0 | 2023-06-04 | ||

| Enamine | EN300-1644381-2.5g |

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |

2172250-22-3 | 2.5g |

$2940.0 | 2023-06-04 | ||

| Enamine | EN300-1644381-50mg |

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |

2172250-22-3 | 50mg |

$1068.0 | 2023-09-22 | ||

| Enamine | EN300-1644381-2500mg |

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |

2172250-22-3 | 2500mg |

$2492.0 | 2023-09-22 | ||

| Enamine | EN300-1644381-10000mg |

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |

2172250-22-3 | 10000mg |

$5467.0 | 2023-09-22 | ||

| Enamine | EN300-1644381-0.25g |

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |

2172250-22-3 | 0.25g |

$1381.0 | 2023-06-04 | ||

| Enamine | EN300-1644381-0.1g |

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |

2172250-22-3 | 0.1g |

$1320.0 | 2023-06-04 | ||

| Enamine | EN300-1644381-5.0g |

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |

2172250-22-3 | 5g |

$4349.0 | 2023-06-04 | ||

| Enamine | EN300-1644381-500mg |

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |

2172250-22-3 | 500mg |

$1221.0 | 2023-09-22 |

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

2172250-22-3 (4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量